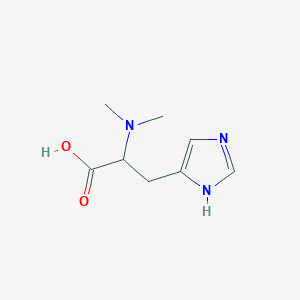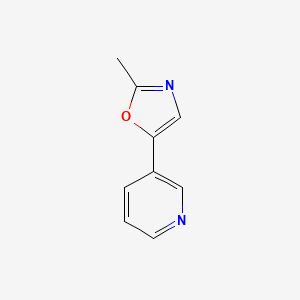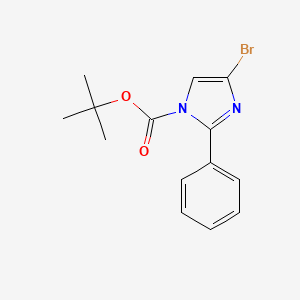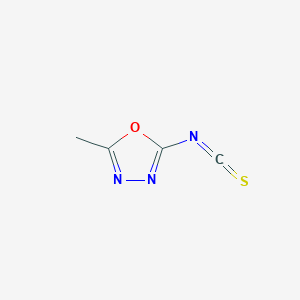
2-Isothiocyanato-5-methyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isothiocyanato-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with an isothiocyanate group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-5-methyl-1,3,4-oxadiazole typically involves the reaction of hydrazides with isothiocyanates. One common method includes the use of acylhydrazides, which react with isothiocyanates under mild conditions to form the desired oxadiazole derivative . The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like ethanol or toluene .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-Isothiocyanato-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Cyclization Reactions: The compound can undergo cyclization to form different heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines and alcohols are used in substitution reactions with the isothiocyanate group.
Bases: Bases like potassium carbonate (K₂CO₃) are often used to facilitate these reactions.
Major Products
The major products formed from these reactions include thiourea derivatives and various heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Isothiocyanato-5-methyl-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It is employed in studies investigating the biological activity of oxadiazole derivatives, including their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Isothiocyanato-5-methyl-1,3,4-oxadiazole involves its interaction with various molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity . This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with different substitution patterns.
1,3,4-Thiadiazole: A similar heterocyclic compound where the oxygen atom is replaced by sulfur.
Uniqueness
2-Isothiocyanato-5-methyl-1,3,4-oxadiazole is unique due to the presence of both the isothiocyanate and methyl groups, which confer distinct chemical reactivity and biological activity compared to other oxadiazole derivatives .
Properties
Molecular Formula |
C4H3N3OS |
|---|---|
Molecular Weight |
141.15 g/mol |
IUPAC Name |
2-isothiocyanato-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C4H3N3OS/c1-3-6-7-4(8-3)5-2-9/h1H3 |
InChI Key |
AARLDHQJNJBKRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-2-[(S)-2-[[(Benzyloxy)carbonyl]amino]-3-methylbutanamido]-5-ureidopentanoic Acid](/img/structure/B13699487.png)
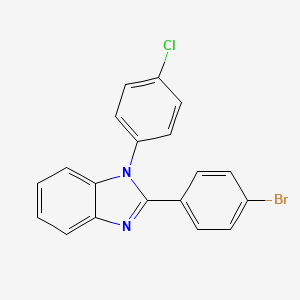
![2-[Methoxycarbonyl(methyl)amino]propanoic acid](/img/structure/B13699497.png)
![1-[4-(Trifluoromethoxy)benzyl]guanidine](/img/structure/B13699503.png)


![2,4-Dichloro-6-iodo-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13699520.png)
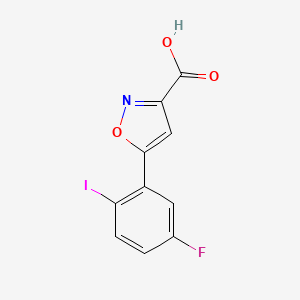

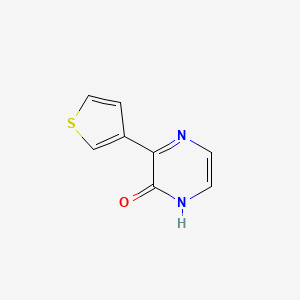
![N-[6-[[1-Methyl-2-[[4-(trifluoromethyl)phenyl]amino]-5-benzimidazolyl]oxy]-4-pyrimidinyl]cyclopropanecarboxamide](/img/structure/B13699543.png)
